4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound features a fluorophenyl group attached to a bicyclo[2.1.1]hexane ring system, which includes an oxirane (epoxide) ring and a carboxylic acid functional group. The presence of the fluorine atom in the phenyl ring imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a multi-step process. One common approach is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or iridium photoredox catalyst under blue LED irradiation . This method yields good results for a broad range of cyclopropene and cyclopropylaniline substrates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups into the phenyl ring.
Scientific Research Applications
4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- 4-(3-Chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- 4-(3-Bromophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Uniqueness
4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it particularly valuable for applications requiring high specificity and stability.
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c13-8-3-1-2-7(4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCSRRMMCMVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC(=CC=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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